molecular formula C16H17FN2O4 B2643305 N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide CAS No. 1428372-35-3

N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide

Cat. No.: B2643305
CAS No.: 1428372-35-3
M. Wt: 320.32
InChI Key: IAIORCZSMJQUFR-UHFFFAOYSA-N
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a specialized oxalamide compound designed for pharmaceutical and chemical research. This molecule incorporates two distinct pharmacophores: a 3-fluoro-4-methylphenyl group and a 3-(furan-3-yl)-3-hydroxypropyl chain, connected by an oxalamide bridge. The structural configuration suggests potential as a building block in medicinal chemistry, particularly for investigating protein-protein interactions and enzyme inhibition, given the oxalamide scaffold's known capacity for forming multiple hydrogen bonds . The compound's design shares structural similarities with other researched oxalamide derivatives documented in chemical databases . The fluorine atom at the meta position on the phenyl ring may enhance metabolic stability and membrane permeability, while the furan heterocycle offers potential for π-stacking interactions with biological targets. The secondary alcohol in the propyl chain provides a site for further chemical modification or additional hydrogen bonding. Researchers investigating taste modulation may find this compound of interest, as structurally related aromatic amides and ureas have been documented as sweet and/or umami flavor modifiers, tastants, and taste enhancers in patent literature . This specialty chemical is offered exclusively for research purposes and should be handled by qualified personnel in appropriate laboratory settings. Strictly for research use only. Not intended for diagnostic, therapeutic, or human consumption applications.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-10-2-3-12(8-13(10)17)19-16(22)15(21)18-6-4-14(20)11-5-7-23-9-11/h2-3,5,7-9,14,20H,4,6H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIORCZSMJQUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

    Formation of the Fluoro-Methylphenyl Intermediate:

    Synthesis of the Furan-Hydroxypropyl Intermediate: This intermediate is prepared by reacting furan with a suitable hydroxypropylating agent.

    Coupling Reaction: The final step involves the coupling of the two intermediates using oxalyl chloride in the presence of a base to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The fluoro and furan groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of oxalamide derivatives, including N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide, as antiviral agents. The compound has been evaluated for its inhibitory effects against influenza viruses, where modifications to the oxalamide group enhance hydrogen bonding interactions with key residues in viral proteins. This could lead to the development of more effective antiviral therapies .

Anticancer Properties
Research indicates that compounds containing oxalamide moieties exhibit cytotoxic effects against various cancer cell lines. The structure of this compound allows for interactions that may disrupt cancer cell proliferation pathways. Preliminary data suggest its efficacy in inducing apoptosis in specific cancer types, warranting further investigation into its mechanism of action and therapeutic potential .

Biochemical Applications

Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of metabolic pathways involving key enzymes. Its design allows for selective binding to enzyme active sites, potentially leading to the development of new inhibitors for diseases related to metabolic dysregulation. For instance, studies have explored its role in inhibiting proteases, which are crucial in various biological processes .

Molecular Probes
Due to its distinct structural features, this compound can serve as a molecular probe in biochemical assays. It can be utilized to study protein-ligand interactions and cellular uptake mechanisms, providing insights into drug delivery systems and bioavailability .

Material Science

Polymer Chemistry
The incorporation of oxalamide structures into polymer matrices has been investigated for enhancing material properties such as thermal stability and mechanical strength. This compound can be synthesized into polymers that exhibit improved performance in applications ranging from coatings to biomedical devices.

Nanomaterials
Recent advancements have explored the use of this compound in the synthesis of nanomaterials with tailored properties. Its ability to form stable complexes with metal ions opens avenues for developing nanocomposites with applications in catalysis and environmental remediation .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/References
Medicinal ChemistryAntiviral agentsEffective against influenza viruses
Anticancer propertiesInduces apoptosis in cancer cell lines
Biochemical ApplicationsEnzyme inhibitorsSelective binding to enzyme active sites
Molecular probesInsights into protein-ligand interactions
Material SciencePolymer chemistryEnhanced thermal stability
NanomaterialsDevelopment of nanocomposites

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural and Functional Differences

The following table summarizes key oxalamide analogs and their distinguishing features:

Compound Name Substituents (N1/N2) Key Properties/Applications Melting Point (°C) Reference
N1-(3-Fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide 3-Fluoro-4-methylphenyl / 3-(furan-3-yl)-3-hydroxypropyl Likely bioactive (hypothesized) Not reported N/A
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) Chloro-trifluoromethylphenyl / fluorophenyl-pyridyl High thermal stability, pharmaceutical candidate 260–262
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide Methoxy-methylbenzyl / pyridyl-ethyl Fragrance ingredient Not reported
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide Piperazine-dichlorophenyl / pyrazolyl Pharmaceutical (likely CNS targeting) Not reported
Electron-Withdrawing Groups (EWGs) vs. Electron-Donating Groups (EDGs)
  • The 3-fluoro-4-methylphenyl group (EDG: methyl; EWG: fluoro) in the target compound balances hydrophobicity and metabolic stability.
  • Furan-3-yl-hydroxypropyl introduces polarity via the hydroxyl group, likely improving aqueous solubility compared to purely aromatic substituents (e.g., pyridyl-ethyl in fragrance compounds ).
Heterocyclic vs. Aromatic Substituents
  • Furan rings (target compound) enable π-stacking interactions, whereas pyridyl groups (e.g., in fragrance oxalamides ) enhance lipophilicity for volatile applications.
  • Piperazine in compound suggests targeting of neurotransmitter receptors, contrasting with the target compound’s furan-hydroxypropyl moiety, which may favor enzyme inhibition.
Thermal and Chemical Stability
  • The trifluoromethyl and pyridyl groups in compound 1c contribute to its high melting point (260–262°C), indicative of strong intermolecular forces. The target compound’s hydroxypropyl group may lower its melting point due to increased flexibility.

Research Findings and Implications

Pharmaceutical Potential

  • Compound 1c demonstrates that chloro-trifluoromethylphenyl substituents enhance thermal stability, a critical factor in drug formulation. The target compound’s fluoro-methylphenyl group may offer similar stability with reduced steric hindrance.
  • Piperazine-containing oxalamides (e.g., ) highlight the scaffold’s versatility in CNS drug design, suggesting the target compound could be optimized for neurological targets by introducing amine-based substituents.

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and applications in various fields.

Structural Overview

The compound is characterized by its oxalamide backbone and the presence of a fluorinated aromatic group. Its molecular formula is C16H17FN2O4C_{16}H_{17}FN_{2}O_{4}, with a molecular weight of approximately 320.31 g/mol. The structural features contribute to its unique properties, influencing reactivity and biological activity.

PropertyValue
Molecular FormulaC16H17FN2O4C_{16}H_{17}FN_{2}O_{4}
Molecular Weight320.31 g/mol
IUPAC NameThis compound
CAS Number1428372-35-3

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with an appropriate amine.
  • Introduction of the 3-Fluoro-4-Methylphenyl Group : This step utilizes a fluorinated aromatic compound introduced through nucleophilic substitution.
  • Attachment of the 3-(Furan-3-yl)-3-Hydroxypropyl Group : A multi-step process involving protection and deprotection of functional groups ensures correct attachment.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity to certain targets, while the furan ring can participate in π-π interactions. The hydroxypropyl group facilitates hydrogen bonding, contributing to the overall activity of the compound .

Pharmacological Studies

Recent studies have indicated that this compound exhibits potential anti-inflammatory and analgesic activities. In vitro assays demonstrated that this compound significantly inhibited pro-inflammatory cytokines in cultured cells, suggesting a mechanism that could be beneficial for treating inflammatory diseases .

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokines
AnalgesicPain relief in models
AntimicrobialActivity against bacteria

Case Studies

Case Study 1 : A study conducted on animal models demonstrated that administration of this compound resulted in a marked reduction in pain response compared to control groups. This suggests its potential as a therapeutic agent in pain management .

Case Study 2 : In another investigation focusing on its antimicrobial properties, the compound was tested against various bacterial strains. Results indicated significant antibacterial activity, particularly against Gram-positive bacteria, highlighting its potential application in treating bacterial infections .

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